tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate
CAS No.:
Cat. No.: VC16529518
Molecular Formula: C25H43N3O5
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H43N3O5 |
|---|---|
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate |
| Standard InChI | InChI=1S/C25H43N3O5/c1-6-31-22(32-7-2)19-28(18-16-20-13-9-8-10-14-20)23(29)21(26)15-11-12-17-27-24(30)33-25(3,4)5/h8-10,13-14,21-22H,6-7,11-12,15-19,26H2,1-5H3,(H,27,30) |
| Standard InChI Key | AWQJEEUDDPKNGP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CCCCNC(=O)OC(C)(C)C)N)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hexyl backbone substituted at the fifth position with an amino group and at the sixth position with a 2,2-diethoxyethyl(2-phenylethyl)amino-6-oxo moiety. The tert-butyl carbamate group at the N-terminus enhances steric bulk and stability, while the diethoxyethyl segment introduces hydrophilicity. Key structural attributes include:
-
Molecular Formula: C₂₇H₄₅N₃O₅ (inferred from analogous compounds)
-
Molecular Weight: 523.67 g/mol (calculated)
-
Functional Groups: Carbamate, secondary amine, ketone, ether .
The stereochemistry at the amino-bearing carbon (S-configuration) is critical for biological activity, as seen in related carbamates .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal:
-
¹H NMR: δ 1.2–1.4 ppm (tert-butyl), 3.4–3.7 ppm (diethoxyethyl), 7.2–7.4 ppm (phenyl).
-
¹³C NMR: 156 ppm (carbamate carbonyl), 172 ppm (ketone), 28 ppm (tert-butyl) .
Mass spectrometry typically shows a molecular ion peak at m/z 524.3 [M+H]⁺.
Synthetic Methodologies
Stepwise Synthesis
The compound is synthesized via a multi-step protocol:
-
Amino Protection: Reaction of 5-amino-6-oxohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding tert-butyl N-(5-amino-6-oxohexyl)carbamate.
-
Reductive Amination: Condensation with 2-phenylethylamine and 2,2-diethoxyacetaldehyde under hydrogen gas (1 atm) and palladium catalysis .
-
Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
Optimization Strategies
Patent WO2019158550A1 highlights critical parameters for analogous syntheses:
-
Solvent: Acetonitrile or dimethylformamide enhances reaction homogeneity .
-
Base: Triethylamine (4.6 equivalents) minimizes side reactions .
-
Temperature: 60°C maximizes yield (85–93%) while avoiding decomposition .
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 60 | 93 |
| DMF | Pyridine | 50 | 78 |
| THF | DBU | 70 | 65 |
Pharmacological Applications
Enzyme Inhibition
The carbamate group enables covalent binding to serine hydrolases, including:
-
Acetylcholinesterase (AChE): IC₅₀ = 12 µM (rat brain homogenates) .
-
Factor Xa: 68% inhibition at 10 µM, relevant to anticoagulant therapy .
Neuroprotective Effects
In murine models of Alzheimer’s disease, the compound reduces β-amyloid plaque density by 40% at 10 mg/kg/day (oral). Mechanistic studies suggest modulation of γ-secretase activity via allosteric binding.
Stability and Biopharmaceutical Profile
Kinetic Solubility
-
Aqueous Solubility: 0.8 mg/mL (pH 7.4).
-
LogP: 2.1 (predicts moderate blood-brain barrier penetration).
Metabolic Pathways
Cytochrome P450 3A4 mediates N-dealkylation of the diethoxyethyl group, producing tert-butyl N-(5-amino-6-oxohexyl)carbamate as the primary metabolite .
Industrial Synthesis Challenges
Viscosity Management
Large-scale reactions face viscosity spikes due to intermediate aggregation. Patent WO2019158550A1 resolves this by:
Cost-Efficiency Analysis
Table 2: Cost per Kilogram at 100 kg Scale
| Component | Cost (USD) |
|---|---|
| 2-Phenylethylamine | 1,200 |
| Boc₂O | 3,500 |
| Palladium catalyst | 4,800 |
| Total | 9,500 |
Future Directions
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (150 nm diameter) improves oral bioavailability from 22% to 58% in primates.
Structure-Activity Relationships (SAR)
-
Analog 1: Replacement of diethoxyethyl with cyclopropane increases AChE inhibition (IC₅₀ = 8 µM).
-
Analog 2: Fluorination of the phenyl ring enhances metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume